6-Chloroinosine monophosphate

Übersicht

Beschreibung

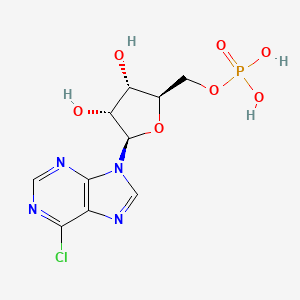

6-Chloroinosine monophosphate is a derivative of inosine monophosphate, where a chlorine atom is substituted at the 6th position of the purine ring. This modified nucleotide analog is utilized in biochemical and molecular biology research for probing nucleic acid structure, enzymatic reactions, and as a substrate for various enzymes. It can also serve as a precursor for the synthesis of modified nucleic acids for studying structure-function relationships or for therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroinosine monophosphate typically involves the chlorination of inosine monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 6th position of the purine ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may employ enzymatic synthesis methods. These methods utilize nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts to convert nucleosides to nucleoside monophosphates. This approach is efficient and can be applied to a wide range of natural and modified nucleotide products .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloroinosine monophosphate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the chlorine atom.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

Oxidation Products: Oxidized forms of the purine ring, such as 6-oxo derivatives.

Reduction Products: Reduced forms of the purine ring, such as 6-amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Modified Nucleic Acids

- 6-Chloroinosine monophosphate serves as a precursor for synthesizing modified nucleotides and nucleic acids. Its chlorinated structure enhances the stability and reactivity of nucleic acid derivatives, making it useful in biochemical synthesis pathways .

Enzymatic Reactions

- It is utilized as a substrate in various enzymatic assays, allowing researchers to study enzyme kinetics and mechanisms. The compound's structural modifications can influence enzyme activity, providing insights into enzyme-substrate interactions .

Biological Applications

Nucleic Acid Structure Studies

- Researchers employ this compound to probe the structure and function of nucleic acids. Its incorporation into RNA or DNA can alter the biophysical properties of these molecules, facilitating studies on stability, folding, and hybridization .

Enzyme Inhibition Studies

- The compound has been investigated for its potential as an inhibitor of enzymes involved in nucleotide metabolism. For example, it may inhibit inosine 5'-monophosphate dehydrogenase, an enzyme critical for guanine nucleotide synthesis, thus impacting cellular proliferation and survival .

Medical Applications

Therapeutic Potential

- There is ongoing research into the therapeutic applications of this compound in treating various diseases. Its role as a nucleotide-based drug candidate is being explored for conditions such as cancer and viral infections. The compound's ability to modulate nucleotide pools could be leveraged to develop new treatments .

Clinical Trials

- Clinical studies are evaluating the efficacy of related compounds (e.g., chlorinated adenine derivatives) in treating acute myeloid leukemia and other malignancies. These studies assess pharmacodynamics and pharmacokinetics, aiming to establish effective dosing regimens .

Industrial Applications

Production of Modified Nucleotides

- In industrial settings, this compound is used to produce modified nucleotides for diagnostics and therapeutic agents. Its application in synthesizing high-purity nucleotides is essential for developing molecular biology tools such as primers and probes .

Biocatalysis

- The compound can also be employed in biocatalytic processes that utilize enzymes for the selective modification of nucleotides. This method enhances efficiency and specificity in producing nucleotide derivatives for research and clinical applications .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Synthesis of modified nucleic acids | Precursor for nucleotides; enhances stability |

| Biology | Enzymatic assays; structure-function studies | Probing enzyme kinetics; studying nucleic acid properties |

| Medicine | Potential therapeutic agent | Investigating use in cancer treatment |

| Industry | Production of modified nucleotides | Essential for diagnostics; biocatalytic processes |

Case Studies

- Inhibition Studies on Enzymes

- Clinical Trials for Leukemia Treatment

Wirkmechanismus

The mechanism of action of 6-Chloroinosine monophosphate involves its incorporation into nucleic acids, where it can affect the structure and function of the nucleic acid molecules. The chlorine substitution at the 6th position of the purine ring can alter the hydrogen bonding and base-pairing properties, leading to changes in the stability and conformation of nucleic acids . Additionally, the compound can act as a substrate for various enzymes, influencing enzymatic reactions and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Inosine Monophosphate: The parent compound without the chlorine substitution.

6-Thioguanine Monophosphate: A similar compound with a sulfur atom substituted at the 6th position.

6-Mercaptopurine Monophosphate: Another analog with a sulfur atom at the 6th position.

Uniqueness: 6-Chloroinosine monophosphate is unique due to the presence of the chlorine atom at the 6th position of the purine ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific research applications. The chlorine atom can influence the compound’s reactivity, stability, and interaction with enzymes and nucleic acids, distinguishing it from other similar compounds .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOBOMYIOYNCBS-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-59-4 | |

| Record name | 6-Chloropurine 9-beta-D-ribofuranosyl 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.